9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine)

Description

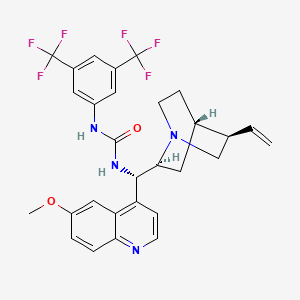

9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) is a synthetic derivative of epi-quinine, a stereoisomer of the natural alkaloid quinine. Its structure features a urea linkage connecting the 3,5-bis(trifluoromethyl)phenyl group to the epi-quinine scaffold. The trifluoromethyl substituents enhance lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications, though its specific biological targets remain under investigation . The molecular weight is approximately 632.59 g/mol, as inferred from structurally related compounds in the literature .

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40)/t16-,17-,25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLQHRHYJCQTQI-FRSFCCSCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) typically involves the following steps:

Preparation of 3,5-Bis(trifluoromethyl)phenyl isocyanate: This intermediate is synthesized by reacting 3,5-bis(trifluoromethyl)aniline with phosgene in the presence of a base such as triethylamine.

Coupling with epi-quinine: The isocyanate is then reacted with epi-quinine in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C29H28F6N4OS

- Molecular Weight : 594.61 g/mol

- CAS Number : 852913-16-7

The presence of trifluoromethyl groups enhances the compound's stability and biological activity, making it a subject of interest in various fields.

Scientific Research Applications

-

Medicinal Chemistry

- Antimalarial Activity : The quinine moiety suggests potential use as an antimalarial agent. Research indicates that compounds with similar structures exhibit significant activity against Plasmodium falciparum, the parasite responsible for malaria .

- Antimicrobial Properties : Studies have shown that related compounds demonstrate significant antimicrobial activity against various bacterial and fungal strains. For instance, derivatives with trifluoromethyl groups have been noted for enhanced inhibition against tested microorganisms .

- Materials Science

- Biological Studies

Target of Action

The primary target of 9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) is the proteasome, a critical component in cellular protein regulation.

Mode of Action

The compound interacts with its target through hydrogen bonding, altering protein degradation processes that can lead to significant molecular and cellular effects.

Synthetic Routes

The synthesis typically involves:

- Preparation of 3,5-Bis(trifluoromethyl)phenyl Isocyanate : This is achieved by reacting 3,5-bis(trifluoromethyl)aniline with phosgene in a basic environment.

- Coupling with Epi-Quinine : The isocyanate is then reacted with epi-quinine in dichloromethane under controlled conditions to yield the desired urea derivative .

Industrial Production

For industrial applications, scaling up laboratory methods while optimizing reaction conditions for yield and purity is essential.

Case Studies

- Antimicrobial Activity Study : A recent study demonstrated that derivatives similar to 9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) exhibited significant antimicrobial effects against both bacterial and fungal strains. The study utilized well diffusion methods to assess efficacy .

- Biological Interaction Study : Research focusing on the interaction between this compound and cellular pathways revealed its potential to modulate apoptosis through proteasome inhibition, indicating a promising therapeutic avenue in cancer research .

Mechanism of Action

The mechanism of action of 9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) involves its interaction with molecular targets such as enzymes and receptors. The quinine moiety can inhibit the heme polymerase enzyme in malaria parasites, preventing the detoxification of heme and leading to parasite death. The trifluoromethyl groups enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound is compared below with analogs sharing key structural motifs, such as urea linkages, trifluoromethyl substituents, or heterocyclic cores.

Substituent Effects on Ureido-Benzothioamides

Compounds 7l–7o () feature a benzothioamide core with urea-linked aryl groups. Key comparisons include:

- 7m : Contains the same 3,5-bis(trifluoromethyl)phenyl group as the target compound. It exhibits a yield of 62.7% and a molecular ion peak at m/z 408.1 [M+H]⁺ .

- 7l (3-methoxyphenyl) : Lower molecular weight (m/z 302.1) and moderate yield (58.5%), suggesting electron-donating groups reduce synthetic efficiency compared to electron-withdrawing trifluoromethyl groups.

Table 1. Comparison of Ureido-Benzothioamide Derivatives

| Compound | Substituent | Yield (%) | Molecular Weight (g/mol) |

|---|---|---|---|

| 7m | 3,5-bis(CF₃)phenyl | 62.7 | 408.1 |

| 7l | 3-methoxyphenyl | 58.5 | 302.1 |

| 7o | 3-Cl-4-CF₃-phenyl | 63.1 | 374.2 |

Epi-Quinine vs. Cyclobutenedione Analogs

describes a cyclobutenedione derivative with the same 3,5-bis(trifluoromethyl)phenyl urea group. Key differences:

- Core Structure : The cyclobutenedione core (C₃₂H₃₀F₆N₄O₃) contrasts with epi-quinine’s complex alkaloid scaffold, resulting in a higher molecular weight (632.59 vs. ~408 for 7m) .

- Cost : The cyclobutenedione analog is priced at JPY 39,600 per 100 mg (Daicel), reflecting the challenges in synthesizing or sourcing such specialized structures .

Biological Activity

The compound 9-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) represents a novel derivative of quinine, incorporating a trifluoromethyl-substituted phenyl group. This modification aims to enhance the biological activity of quinine, which is traditionally known for its antimalarial properties. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₄₁H₂₈F₁₂N₄O₂

- Molecular Weight : 836.67 g/mol

- CAS Number : 2227157-06-2

Biological Activity Overview

The biological activity of 9-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) has been investigated in various contexts, including its potential as an anticancer agent and its effects on enzymatic pathways.

Anticancer Activity

Recent studies have indicated that derivatives of quinine with trifluoromethyl substitutions exhibit significant anticancer properties. For instance, compounds similar to 9-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) have demonstrated:

- Inhibition of Tumor Growth : In vitro assays showed that these compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Apoptosis induction | |

| PC-3 (prostate cancer) | 15.0 | Cell cycle arrest |

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes that are crucial in metabolic pathways:

- Sphingomyelin Synthase Inhibition : The compound has shown promise in inhibiting sphingomyelin synthase (EC 2.7.8.27), a key enzyme in sphingolipid metabolism associated with cancer progression and cell signaling pathways .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- A study published in MDPI evaluated the effects of various quinine derivatives on different cancer cell lines. The results indicated that 9-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) significantly reduced cell viability in a dose-dependent manner.

- Biocatalytic Applications :

Q & A

Q. How can researchers differentiate off-target effects from true pharmacological activity?

- Methodology :

- Proteome Profiling : Use affinity pulldown with biotinylated probes and LC-MS/MS identification.

- Kinase Panel Screening : Test against a 100-kinase panel (e.g., Eurofins) to assess selectivity.

- CRISPR Screens : Perform genome-wide knockout screens to identify synthetic lethal partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.